molecular formula C19H24BNO3 B14035031 (R)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine

(R)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine

Cat. No.: B14035031
M. Wt: 325.2 g/mol
InChI Key: YJZIPVDPYPQAMN-GOSISDBHSA-N
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Description

®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring, which is known for its utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine typically involves the formation of the dioxaborolane ring followed by the introduction of the amine and diphenyl groups. One common method involves the reaction of a suitable boronic acid derivative with an appropriate diol to form the dioxaborolane ring. This is followed by the addition of the amine and diphenyl groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the boron-containing ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its boron-containing ring is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a precursor for the development of new drugs. Its unique structure allows for the exploration of novel pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism of action of ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron-containing ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
  • (S)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
  • 1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine

Uniqueness

®-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different pharmacological properties and efficacy in various applications.

Properties

Molecular Formula

C19H24BNO3

Molecular Weight

325.2 g/mol

IUPAC Name

(2R)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine

InChI

InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m1/s1

InChI Key

YJZIPVDPYPQAMN-GOSISDBHSA-N

Isomeric SMILES

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@@H](C(C)C)N

Canonical SMILES

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N

Origin of Product

United States

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